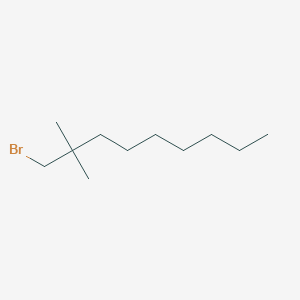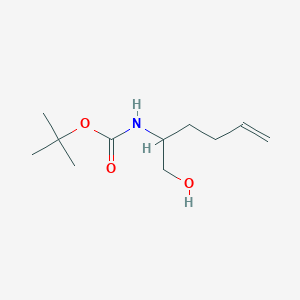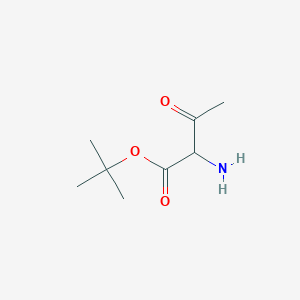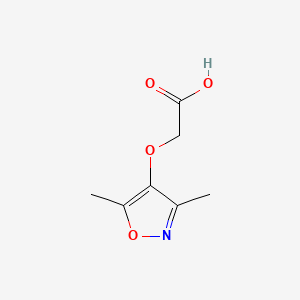
2-((3,5-Dimethylisoxazol-4-YL)oxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3,5-Dimethylisoxazol-4-YL)oxy)acetic acid is a chemical compound with the molecular formula C7H9NO3. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3,5-Dimethylisoxazol-4-YL)oxy)acetic acid typically involves the cyclization of 2,4-pentanedione with ethyl bromoacetate to form 3-acetyl-4-oxopentanoate, followed by cyclization to produce 2-(3,5-dimethylisoxazol-4-yl)ethyl acetate. The final step involves the hydrolysis of the ester to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-((3,5-Dimethylisoxazol-4-YL)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-((3,5-Dimethylisoxazol-4-YL)oxy)acetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-((3,5-Dimethylisoxazol-4-YL)oxy)acetic acid involves its interaction with specific molecular targets. For instance, it can act as an acetyl-lysine-mimetic ligand for bromodomains, inhibiting histone binding and affecting gene expression . The compound’s effects are mediated through its binding to these molecular targets, leading to downstream biological effects.
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethylisoxazole: A closely related compound with similar structural features.
2-(3,5-Dimethylisoxazol-4-yl)acetic acid: Another derivative with slight variations in the functional groups.
Uniqueness: 2-((3,5-Dimethylisoxazol-4-YL)oxy)acetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C7H9NO4 |
|---|---|
Molekulargewicht |
171.15 g/mol |
IUPAC-Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)oxy]acetic acid |
InChI |
InChI=1S/C7H9NO4/c1-4-7(5(2)12-8-4)11-3-6(9)10/h3H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
KMRINCNZVKWPIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


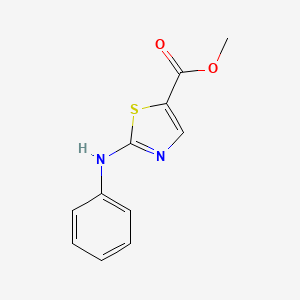

![4-[(1,1,3-Trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)methyl]benzonitrile](/img/structure/B13579160.png)
![1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine](/img/structure/B13579161.png)



